AP102
CAS No.: 846569-60-6
Cat. No.: VC0519056
Molecular Formula: C50H66I2N12O10S2
Molecular Weight: 1313.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 846569-60-6 |
|---|---|
| Molecular Formula | C50H66I2N12O10S2 |
| Molecular Weight | 1313.1 g/mol |
| IUPAC Name | (4R,7S,10S,13R,16S,19R)-19-[[(2R)-2-amino-3-(4-amino-3-iodophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
| Standard InChI | InChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1 |
| Standard InChI Key | ISZMJWBQCGWNNM-DQIXCUPKSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)[C@@H](CC5=CC(=C(C=C5)N)I)N)O |
| SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
| Canonical SMILES | CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N |
| Appearance | Solid powder |
Introduction
Pharmacological Profile and Chemical Characteristics
AP102 (C₅₀H₆₆I₂N₁₂O₁₀S₂) is a synthetic peptide featuring a disulfide-bridged structure with iodinated tyrosine residues, enhancing its lipophilicity and receptor-binding affinity . Its molecular weight of 1,313.08 Da and LogD value of 1.2 underscore its unique pharmacokinetic behavior compared to non-iodinated SSAs .
Receptor Binding and Selectivity
AP102 demonstrates sub-nanomolar affinity for SSTR2 (IC₅₀ = 283 pM) and SSTR5 (IC₅₀ = 773 pM), mimicking native somatostatin-14’s balanced receptor activation . This contrasts with pasireotide’s SSTR5-predominant activity (SSTR5 IC₅₀ = 598 pM vs. SSTR2 IC₅₀ = 1,097 pM), which correlates with pasireotide’s diabetogenic effects .
Table 1: Receptor Affinity Comparison of AP102 and Reference SSAs
| Compound | SSTR2 IC₅₀ (pM) | SSTR5 IC₅₀ (pM) | Selectivity Ratio (SSTR2/SSTR5) |
|---|---|---|---|
| Somatostatin-14 | 230 | 1,860 | 0.12 |
| AP102 | 283 | 773 | 0.37 |
| Octreotide | 210 | 26,800 | 0.008 |
| Pasireotide | 1,097 | 598 | 1.83 |
Data derived from competitive binding assays using HEK293 cells .
Mechanism of Action and Cellular Effects
AP102 suppresses hormone secretion by activating SSTR2/SSTR5-coupled Gi proteins, reducing intracellular cAMP levels. In HEK293 cells transfected with human receptors, AP102 inhibited forskolin-induced cAMP production with EC₅₀ values of 288 pM (SSTR2) and 8,526 pM (SSTR5) . Notably, AP102 induced apoptosis in SSTR2-expressing neuroendocrine tumor cells at 10 nM concentrations, a effect absent in pasireotide-treated cells .
Metabolic Neutrality
Unlike pasireotide, which inhibits insulin secretion via SSTR5 overactivation, AP102 maintained normoglycemia in rat models despite suppressing growth hormone by 78% . This metabolic neutrality stems from its balanced receptor engagement, avoiding disproportionate pancreatic β-cell SSTR5 signaling .
Pharmacokinetics and Analytical Validation
A validated UHPLC-MS/MS method quantified AP102 in plasma with a lower limit of quantification (LLOQ) of 20 pg/mL, achieving 99.2%–100% trueness across 50–10,000 pg/mL . Key pharmacokinetic parameters from rat studies include:
Table 2: Pharmacokinetic Parameters of AP102 in Rats
| Dose (μg/kg) | Route | Tₘₐₓ (min) | t₁/₂ (min) | CL (L/h) | Vd_ss (L/kg) |
|---|---|---|---|---|---|
| 1 | SC | 15 | 33 | 1.67 | 7.16 |
| 10 | SC | 30 | 86 | 1.64 | 7.21 |
| 3.0 μg/kg/h | Osmotic pump | N/A | N/A | 1.69 | 7.18 |
SC = subcutaneous; CL = clearance; Vd_ss = volume of distribution at steady state .
Clinical Development and Discontinuation
Amryt Pharma advanced AP102 to preclinical stages for acromegaly and Cushing syndrome before development ceased in 2021 . The acquisition by Chiesi Farmaceutici in 2023 redirected resources toward Amryt’s marketed products (e.g., metreleptin), halting AP102’s progression .
Preclinical Efficacy
In female Wistar rats, AP102 reduced growth hormone secretion by 82% within 30 minutes post-subcutaneous administration, matching somatostatin-14’s efficacy . Chronic administration (28 days via osmotic pump) sustained suppression without tachyphylaxis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume